2-benzamido-N-(3-hydroxypropyl)benzamide
Description
Properties
IUPAC Name |
2-benzamido-N-(3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-12-6-11-18-17(22)14-9-4-5-10-15(14)19-16(21)13-7-2-1-3-8-13/h1-5,7-10,20H,6,11-12H2,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJOGWABCOTXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-N-(3-hydroxypropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. for functionalized molecules, milder conditions such as those involving ultrasonic irradiation and reusable catalysts are preferred .
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Benzamido-N-(3-hydroxypropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound finds applications in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit certain enzymes, such as serine proteases, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core and a branched N-(2-hydroxy-1,1-dimethylethyl) group.
- Key Differences : The branched alkyl chain introduces steric hindrance, while the methyl group on the aromatic ring alters electronic properties.
- Applications : Demonstrated utility as an N,O-bidentate directing group in C–H bond functionalization reactions due to its rigid coordination geometry .
- Synthesis: Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with characterization by X-ray crystallography .
2,3-Dihydroxy-N-(3-hydroxypropyl)benzamide (7b)
- Structure : Contains dihydroxy groups at the 2- and 3-positions of the benzene ring.
- Key Differences : The catechol (dihydroxy) moiety enhances metal-chelating capacity, particularly for iron(III), making it relevant for therapeutic chelators.
- Synthesis: Derived from hydrogenolysis of benzyl-protected precursors (e.g., 6b) using Pd/C catalysts, yielding 99% purity .
Alkyl Chain Modifications
N-(4-Hydroxybutyl) and N-(5-Hydroxypentyl) Analogues
- Examples :
- 2,3-Dihydroxy-N-(4-hydroxybutyl)benzamide (7c)
- 2,3-Dihydroxy-N-(5-hydroxypentyl)benzamide (7c variant)
- Key Differences: Elongated alkyl chains (C4 and C5 vs.
Data :
Compound Alkyl Chain Length Yield Physical State 7b (C3) 3-hydroxypropyl 99% Gray powder 7c (C4) 4-hydroxybutyl 99% Gray powder 7c variant (C5) 5-hydroxypentyl 60% Oil
Functional Group Modifications
Benzyloxy-Protected Analogues (6a, 6b, 6c)
- Examples : tris[2,3-bis(benzyloxy)-N-(3-hydroxypropyl)benzamide] ester (6a)
- Key Differences: Benzyloxy groups protect phenolic hydroxyls during synthesis, enabling selective deprotection for targeted applications.
- Synthesis : Achieved via benzoyl chloride coupling with hydroxyalkylamines, yielding 68–71% as oils .
Azido Derivatives
- Example : 7.1.64-azido-N-(3-hydroxypropyl)-benzamide (IV)
- Key Differences : Azido groups enable click chemistry applications, such as bioconjugation.
- Synthesis : Adapted from protocols for similar benzamides, though specific yields are unreported .
Physicochemical and Functional Properties
- Solubility : Hydroxypropyl derivatives (e.g., 7b) exhibit higher aqueous solubility than benzyloxy-protected analogues (e.g., 6a) due to free hydroxyl groups .
- Thermodynamic Stability : Catechol-containing derivatives (7b, 7c) show strong metal-binding affinities (log β ~ 40 for Fe³⁺), critical for chelation therapy .
- Spectroscopic Consistency : All compounds align with expected ¹H/¹³C NMR and FTIR profiles, confirming structural integrity .
Q & A
Q. What controls are essential in biological assays to ensure reproducibility?
- Methodological Answer :
- Include vehicle controls (e.g., DMSO at <0.1% v/v) to rule out solvent toxicity.
- Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity.
- Triplicate technical replicates and two independent biological replicates minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
